Home > Products > Screening Compounds P46592 > N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide - 477569-70-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2506077
CAS Number: 477569-70-3
Molecular Formula: C21H13F3N2OS
Molecular Weight: 398.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AC220 (Quizartinib)

  • Compound Description: AC220, also known as Quizartinib, is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase-3 (FLT3) []. It exhibits superior efficacy and tolerability in tumor xenograft models and has shown a desirable safety and pharmacokinetic profile in humans. AC220 is currently undergoing phase II clinical trials for the treatment of acute myeloid leukemia (AML) [].

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity []. Some derivatives, notably those with F or CH3 at the 6-position of the benzothiazole and specific substitutions on the phenyl ring, demonstrated 100% protection in the maximal electroshock seizure (MES) test, exceeding the protection offered by the standard drug phenytoin []. Importantly, these compounds did not exhibit hepatotoxic or neurotoxic effects at the tested dose [].

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes

  • Compound Description: This study focuses on an azo-dye ligand containing a benzothiazole moiety and its Cu(II), Co(II), and Ni(II) complexes []. These compounds were assessed for their antibacterial, antifungal, and anticancer properties []. Notably, the metal complexes exhibited enhanced antibacterial activity compared to the free ligand []. Furthermore, all metal complexes demonstrated significant cleavage activity against supercoiled pUC18 DNA and promising anticancer properties against K562, A549, and MDA-MB-231 cell lines in MTT assays [].

(1-Substituted-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)-(substituted benzothiazol-2-yl)-diazenes

  • Compound Description: This series of compounds, incorporating both pyrazole and benzothiazole rings linked by a diazene bridge, was synthesized and evaluated for antifungal activity []. The compounds displayed significant antifungal activity against selected plant pathogenic fungi [].

mer-Bis[2-(1,3-benzothiazol-2-yl)phenyl-κ2 C1,N][3-phenyl-5-(2-pyridyl)-1,2,4-triazol-1-ido-κ2 N1,N5]iridium(III) deuterochloroform 3.5-solvate

  • Compound Description: This study focuses on an iridium(III) complex incorporating benzothiazole moieties as ligands []. The structural characterization of this complex revealed a distorted octahedral geometry around the iridium center [].

{μ-2-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolato-κ4 S,S′:S,S′}bis[tricarbonyliron(I)]

  • Compound Description: This compound is a diiron complex bridged by an azadithiolate ligand incorporating a benzothiazole moiety. It was synthesized as a model for the active site of [FeFe]-hydrogenase []. Structural analysis revealed a butterfly-shaped Fe2S2 core and highlighted the influence of ligand coordination on the geometry of the complex [].

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

  • Compound Description: This study describes the synthesis and characterization of a novel organic compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide []. This compound was screened for its antibacterial, antifungal, and anticancer activities [].

1-(1,3-Benzothiazol-2-yl)-3-phenyl-2-pyrazoline

  • Compound Description: The crystal structure of this compound, comprising a pyrazoline ring linked to a benzothiazole unit, has been reported [].

1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea

  • Compound Description: This compound features a thiourea group connected to a benzothiazole unit and a benzoyl group []. Structural analysis confirmed the presence of intramolecular hydrogen bonding, influencing the compound's conformation [].

1,2-Bis(1,3-benzothiazol-2-yl)benzene

  • Compound Description: This compound, synthesized using microwave irradiation, features two benzothiazole units attached to a central benzene ring []. The crystal structure revealed the planar nature of the benzothiazole units and their relative orientation to the benzene core [].

3-(1,3-dioxoisoindolin-2-yl)-N-substituted Phenyl Benzamide Analogues

  • Compound Description: This series of compounds was synthesized and evaluated as HIV integrase strand transfer inhibitors []. While their structure differs significantly from the target compound, they highlight the exploration of benzamide derivatives for antiviral activity.

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) [, , , ]. It exists in different crystalline forms, including a nanosize weakly crystalline modification with enhanced solubility and bioavailability [].

5-[4'-(1, 3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin and its Co, Cu, and Zn complexes

  • Compound Description: This study investigates a porphyrin derivative functionalized with a benzothiazole moiety and its cobalt, copper, and zinc complexes []. These complexes were examined for their potential in surface modification of polypropylene materials, aiming to impart bioactivity []. The modified materials exhibited bacteriostatic resistance against both Gram-positive and Gram-negative bacteria [].

N-[(Z)-1-Oxo-1,3-Diphenylprop-2-en-2-yl]-4-Nitrobenzamide

  • Compound Description: This compound, featuring a nitrobenzamide moiety, was synthesized through a regiospecific rearrangement of N-acyl-2-benzoyl-3-phenylaziridines []. Its structure was confirmed by single-crystal X-ray diffraction [].

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

  • Compound Description: This compound, a substituted 2-hydroxybenzamide, demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting a rapid concentration-dependent effect [].

2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

  • Compound Description: This compound features a trifluoromethylphenyl group linked to a thiazole ring, which is further substituted with an imidazole moiety [].

5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones

  • Compound Description: These chiral compounds were synthesized using modified thiourea organocatalysts via a Friedel–Crafts alkylation reaction [].

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib)

  • Compound Description: Ponatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) [, ]. It exists in different salt forms, including a hydrobromide salt [].

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

  • Compound Description: This series, including the lead compound CDPPB, acts as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5) []. Structure-activity relationships revealed that electronegative substituents on the benzamide and halogen atoms on the phenyl rings enhance potency [].

2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl)-N’-[(Z)-phenylmethylidene]acetohydrazide derivatives

  • Compound Description: This series of compounds, derived from benzothiazole, was synthesized and evaluated for anticonvulsant activity [].

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

  • Compound Description: This compound and its related derivatives, including various salts, solvates, hydrates, and polymorphs, are described for treating proliferative diseases, FLT-3-mediated diseases, and cancer [].

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: These two butenolide derivatives exhibit differences in their conformations, specifically in the orientation of the amide carbonyl atom [].

Imidazolidin-2-1,3-disubstituted derivatives

  • Compound Description: This series of compounds was designed as CYP17 inhibitors [].

4-{3-(XC6H4)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines

  • Compound Description: This series of compounds, prepared from mefloquine, exhibits activity against multidrug-resistant tuberculosis strains [].

N-phenyl(piperidine-2-yl)methyl-benzamide derivatives

  • Compound Description: This series of compounds acts as specific inhibitors of glycine transporters GlyT1 and GlyT2 [, ]. They feature a benzamide core with diverse substituents, highlighting the versatility of this scaffold.

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound exhibits dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) and shows promising anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model [].

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound, featuring a thiazolidine ring linked to both indole and trifluoromethylphenyl moieties, has been structurally characterized [].

N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamides

  • Compound Description: This series of compounds was synthesized from 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide through condensation reactions and subsequent modifications to yield pyrazole derivatives []. These compounds were evaluated for antibacterial and antifungal activities [].
Overview

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its biological activity, particularly in pharmaceuticals targeting various diseases, including cancer.

Source

This compound can be sourced from various chemical databases and patent literature, where it is often discussed in the context of its synthesis and biological applications. Notably, it is classified under chemical identifiers such as the Chemical Abstracts Service number and PubChem CID, facilitating its identification and study in scientific research.

Classification

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide falls under the category of benzamides, which are a class of compounds known for their diverse pharmacological properties. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug discovery.

Synthesis Analysis

Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can be achieved through several methods, primarily involving the formation of the benzothiazole ring followed by amide bond formation. Common synthetic routes include:

  1. Condensation Reactions: The reaction of 2-amino-1,3-benzothiazole with appropriate aromatic aldehydes or ketones can yield the desired benzothiazole structure.
  2. Amidation: The final step typically involves the reaction of the benzothiazole derivative with a trifluoromethyl-substituted benzoic acid or its derivatives to form the amide bond.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and solvents to optimize yield and purity. Catalysts may also be employed to facilitate reactions that are otherwise slow or inefficient.

Molecular Structure Analysis

Structure

The molecular formula for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is C15H12F3N2OSC_{15}H_{12}F_3N_2OS. Its structure includes:

  • A benzothiazole ring system contributing to its biological activity.
  • A trifluoromethyl group that enhances lipophilicity.
  • An amide functional group that plays a crucial role in binding interactions with biological targets.

Data

The compound's molecular weight is approximately 348.33 g/mol. The structural representation can be visualized through various cheminformatics tools available in chemical databases like PubChem.

Chemical Reactions Analysis

Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can participate in several chemical reactions, including:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under certain conditions.
  2. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Technical Details

Understanding these reactions is essential for designing derivatives with improved efficacy or altered pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves interaction with specific biological targets such as enzymes or receptors.

  1. Binding Affinity: The compound's structure allows for strong binding to target proteins involved in disease pathways.
  2. Inhibition Mechanism: It may act as an inhibitor by blocking enzymatic activity or receptor signaling pathways critical for cellular function.

Data

Quantitative data on binding affinities and inhibitory constants may be available from pharmacological studies that assess the compound's efficacy against target proteins.

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide exhibits several notable physical properties:

  • Melting Point: Specific melting point data should be obtained from experimental studies.
  • Solubility: Generally soluble in organic solvents but less so in water due to its hydrophobic characteristics.

Chemical Properties

The compound is expected to exhibit stability under normal laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its reactivity profile should be characterized through standardized tests.

Applications

Scientific Uses

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide holds potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or other diseases.
  2. Biochemical Research: Used to study enzyme inhibition mechanisms or receptor interactions.
  3. Material Science: Potential use in developing novel materials due to its unique chemical structure.

Properties

CAS Number

477569-70-3

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C21H13F3N2OS

Molecular Weight

398.4

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-7-5-6-13(12-14)19(27)25-16-9-2-1-8-15(16)20-26-17-10-3-4-11-18(17)28-20/h1-12H,(H,25,27)

InChI Key

QQRGHJHPFKBGQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.